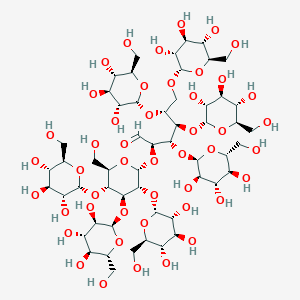
2,2'-(Ethylenediimino)-dibutyric acid
描述
2,2’-(Ethylenediimino)-dibutyric acid is a synthetic compound known for its versatile applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes two butyric acid moieties linked by an ethylenediimino group. This structure imparts specific chemical properties that make it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethylenediimino)-dibutyric acid typically involves the reaction of ethylenediamine with butyric acid derivatives under controlled conditions. One common method includes the use of ethylenediamine and butyric anhydride in the presence of a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods: On an industrial scale, the production of 2,2’-(Ethylenediimino)-dibutyric acid may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.
化学反应分析
Types of Reactions: 2,2’-(Ethylenediimino)-dibutyric acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethylenediimino group, which can act as a nucleophile or electrophile depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 2,2’-(Ethylenediimino)-dibutyric acid, leading to the formation of corresponding carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Major Products Formed: The major products formed from these reactions include various substituted derivatives, amines, and alcohols, depending on the specific reagents and conditions used.
科学研究应用
2,2’-(Ethylenediimino)-dibutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a chelating agent for metal ions.
Medicine: Research has explored its use in drug development, particularly for its potential antibacterial and anticancer properties.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals due to its reactive functional groups.
作用机制
The mechanism of action of 2,2’-(Ethylenediimino)-dibutyric acid involves its interaction with specific molecular targets, such as enzymes and metal ions. The ethylenediimino group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, potentially leading to therapeutic effects.
相似化合物的比较
Ethylenediaminetetraacetic acid (EDTA): Like 2,2’-(Ethylenediimino)-dibutyric acid, EDTA is a chelating agent that forms stable complexes with metal ions. EDTA has a broader range of applications, particularly in medicine and industry.
N,N’-Bis(2-hydroxyethyl)ethylenediamine: This compound shares a similar ethylenediimino core but has different functional groups, leading to distinct chemical properties and applications.
Uniqueness: 2,2’-(Ethylenediimino)-dibutyric acid is unique due to its specific structure, which imparts distinct reactivity and binding properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it valuable for specialized applications in research and industry.
属性
IUPAC Name |
2-[2-(1-carboxypropylamino)ethylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-3-7(9(13)14)11-5-6-12-8(4-2)10(15)16/h7-8,11-12H,3-6H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOPSLUNSGBASE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NCCNC(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964412 | |
| Record name | 2,2'-(Ethane-1,2-diyldiazanediyl)dibutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
498-17-9 | |
| Record name | EDBA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-(Ethane-1,2-diyldiazanediyl)dibutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60964412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-DIETHYLENE DIIMINO DIBUTYRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68E01P9UWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is EDBA formed in the body and can its levels be used to understand ethambutol metabolism?
A: EDBA is a major metabolite of ethambutol, formed through metabolic processes within the body [, ]. While the exact metabolic pathway hasn't been fully elucidated in the provided research, the detection of EDBA in urine samples of patients undergoing ethambutol treatment confirms its presence as a breakdown product []. Researchers have used the presence and abundance of EDBA in urine to assess the metabolism of ethambutol in patients. This is often represented as a metabolic ratio, although specific ratios weren't provided in these excerpts [, ].
Q2: Does EDBA interact with transporter proteins in the human body?
A: Research suggests that while ethambutol exhibits inhibitory effects on certain human organic cation transporters (hOCT1, hOCT2, and hOCT3), EDBA itself does not demonstrate significant interactions with hOCT1, hOCT2, hOCT3, hOAT1, or hOAT3 []. This difference in transporter interaction profiles between ethambutol and its metabolite EDBA highlights the impact of even small structural changes on a molecule's pharmacological behavior.
Q3: Are there methods to accurately identify and quantify EDBA in biological samples?
A: Yes, Gas chromatography-time of flight-mass spectrometry (GC-TOF-MS) has been successfully employed to detect and quantify EDBA in urine samples of tuberculosis patients treated with ethambutol []. This technique allows for the separation and identification of different metabolites present in complex biological matrices like urine, enabling researchers to study drug metabolism and individual variations in drug clearance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















